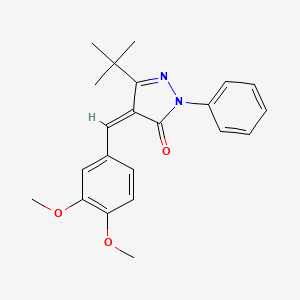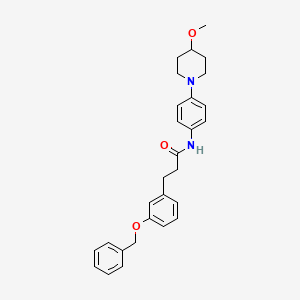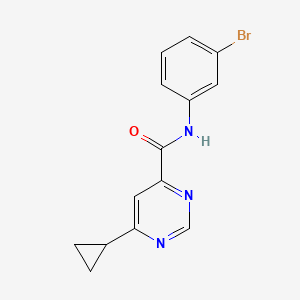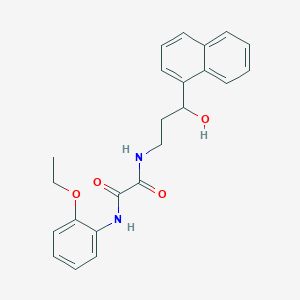![molecular formula C18H26N4O B2494451 N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide CAS No. 1465361-04-9](/img/structure/B2494451.png)
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions that can include condensation, acetylation, ethylation, and cyclization among others. For instance, the synthesis of related compounds involves the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal leading to new reagents for organic synthesis (Dyachenko, 2019). Another example includes improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide through reduction, acetylation, and ethylation with an overall yield of 77% (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational modeling. These analyses can reveal the orientation of molecules, bond lengths, and angles, providing insights into the molecular conformation and stereochemistry. For example, the molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was determined, revealing specific interplanar angles and hydrogen bonding patterns (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of a compound is dictated by its functional groups and molecular structure. This includes its behavior in synthesis reactions, such as how it reacts with nucleophiles or electrophiles, and its susceptibility to specific transformations. For instance, the utility of cyanoacetamides as precursors in the synthesis of various heterocyclic systems demonstrates the versatility of these compounds in forming complex structures (Makhseed et al., 2007).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties can affect the compound's stability, formulation, and application potential.
Chemical Properties Analysis
The chemical properties encompass a compound's acidity or basicity, reactivity with other chemical species, stability under various conditions, and potential for specific chemical transformations. For instance, reactions of organozinc compounds with dimethylaminoethanol and other reagents provide insights into the reactivity and potential transformations of these complexes (Coates & Ridley, 1966).
Aplicaciones Científicas De Investigación
Synthetic Opioid Research
Research into synthetic opioids, such as U-47700, a compound with structural similarities to the queried chemical, focuses on understanding their pharmacological properties and potential therapeutic applications. These studies contribute to the development of new pain management solutions with an emphasis on identifying compounds with reduced side-effect profiles, including dependence and abuse potential. The exploration of synthetic opioids also poses challenges for policy makers, clinicians, and law enforcement due to their misuse (Elliott, Brandt, & Smith, 2016).
Antitumor Research
Compounds with structural features similar to the queried chemical have been explored for their potential antitumor activities. For instance, biscarboxamidocoumarin and chromene derivatives have been synthesized and evaluated for their in vitro antitumor activity across different cell lines, showcasing the potential of these compounds in cancer treatment (Refat, Fadda, & Kamal, 2015).
Anesthetic Applications
Research into the use of ketamine, a compound with pharmacological similarities, in combination with other agents, has explored its efficacy in producing surgical depth anesthesia in animals. This highlights the importance of such compounds in veterinary and potentially human anesthesia, providing a basis for safe, controlled sedation during surgical procedures (Shucard, Andrew, & Beauford, 1975).
Synthetic Chemistry and Drug Design
Studies have focused on the synthesis and evaluation of novel compounds for various biological activities, including antimicrobial and cytotoxic effects. This encompasses the development of new synthetic pathways and the exploration of the bioactive potential of these compounds, contributing to the discovery of new therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-21(2)16-8-6-7-15(11-16)12-22(3)13-17(23)20-18(14-19)9-4-5-10-18/h6-8,11H,4-5,9-10,12-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABGIUCZSIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN(C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)


![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)